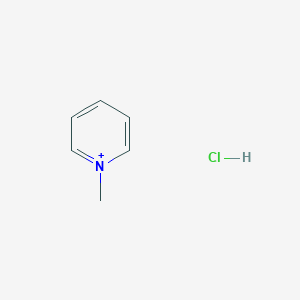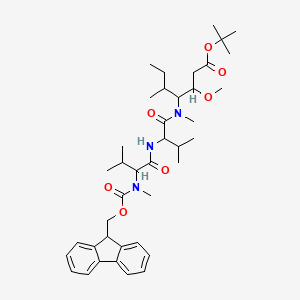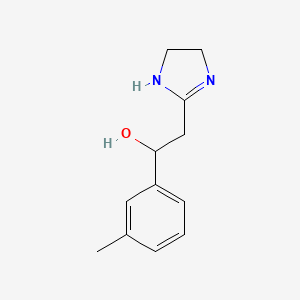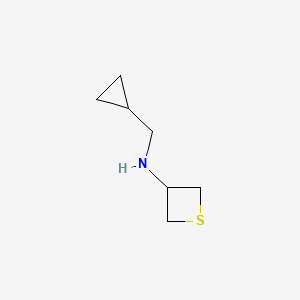![molecular formula C26H23N7O2 B12825017 (S)-4-(8-amino-3-(1-but-2-ynoylpyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide](/img/structure/B12825017.png)
(S)-4-(8-amino-3-(1-but-2-ynoylpyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acalabrutinib is a second-generation Bruton tyrosine kinase inhibitor used primarily in the treatment of B-cell malignancies such as chronic lymphocytic leukemia, mantle cell lymphoma, and small lymphocytic lymphoma . It was designed to be more selective and potent than its predecessor, ibrutinib, with fewer off-target effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Acalabrutinib is synthesized through a multi-step process involving the formation of key intermediates. The synthesis typically begins with the preparation of 4-(8-amino-3-[(2S)-1-(but-2-ynoyl)pyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide. This involves several steps, including nucleophilic substitution, cyclization, and amidation reactions .
Industrial Production Methods: In industrial settings, the production of acalabrutinib involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are employed for the purification and quantification of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Acalabrutinib undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield various substituted analogs .
Applications De Recherche Scientifique
Acalabrutinib has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the development of new Bruton tyrosine kinase inhibitors.
Biology: Studied for its effects on B-cell receptor signaling pathways and its role in B-cell malignancies.
Industry: Employed in the pharmaceutical industry for the development of targeted cancer therapies.
Mécanisme D'action
Acalabrutinib exerts its effects by selectively inhibiting Bruton tyrosine kinase, a key enzyme in the B-cell receptor signaling pathway . By binding covalently to the active site of Bruton tyrosine kinase, acalabrutinib prevents the activation of downstream signaling pathways that promote B-cell proliferation, survival, and migration . This inhibition leads to the apoptosis of malignant B-cells and a reduction in tumor growth .
Comparaison Avec Des Composés Similaires
Ibrutinib: The first-generation Bruton tyrosine kinase inhibitor, known for its broader off-target effects.
Zanubrutinib: Another second-generation Bruton tyrosine kinase inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness of Acalabrutinib: Acalabrutinib is unique due to its higher selectivity for Bruton tyrosine kinase, resulting in fewer off-target effects and a better safety profile compared to ibrutinib . Additionally, acalabrutinib has shown promising efficacy in clinical trials, making it a valuable option for patients with B-cell malignancies .
Propriétés
Formule moléculaire |
C26H23N7O2 |
|---|---|
Poids moléculaire |
465.5 g/mol |
Nom IUPAC |
4-[8-amino-3-(1-but-2-ynoylpyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C26H23N7O2/c1-2-6-21(34)32-15-5-7-19(32)25-31-22(23-24(27)29-14-16-33(23)25)17-9-11-18(12-10-17)26(35)30-20-8-3-4-13-28-20/h3-4,8-14,16,19H,5,7,15H2,1H3,(H2,27,29)(H,28,30,35) |
Clé InChI |
WDENQIQQYWYTPO-UHFFFAOYSA-N |
SMILES canonique |
CC#CC(=O)N1CCCC1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromo-5-methyl-5H-benzo[b]phosphindole 5-oxide](/img/structure/B12824939.png)

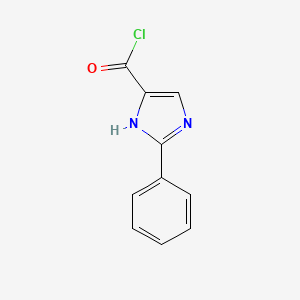
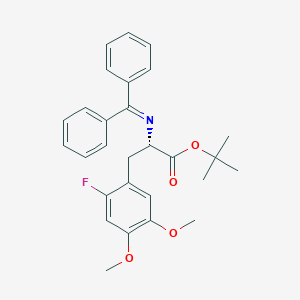
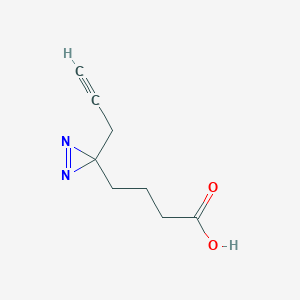
![[6-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]methanamine](/img/structure/B12824974.png)
![Rel-(1R,4R)-5-fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B12824975.png)
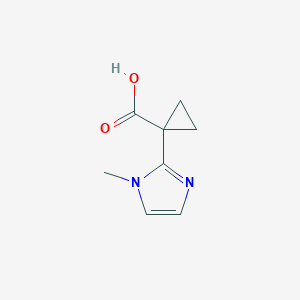
![[7-oxo-2-(piperidin-4-ylcarbamoyl)-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B12824991.png)
